molecular formula C10H7NO4 B1201966 6-Hydroxykynurenic acid CAS No. 3778-29-8

6-Hydroxykynurenic acid

Cat. No.: B1201966
CAS No.: 3778-29-8
M. Wt: 205.17 g/mol
InChI Key: CQUUHDQRJWXDPY-UHFFFAOYSA-N
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Description

6-Hydroxykynurenic acid is an organic compound that is a derivative of kynurenic acid. It is a constituent of Ginkgo biloba leaves and has been found to antagonize AMPA and NMDA receptors, which are involved in neurotransmission . This compound has garnered interest due to its potential neuroprotective properties and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxykynurenic acid can be synthesized through several methods. One common approach involves the hydroxylation of kynurenic acid. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a similar oxidizing agent under controlled conditions to introduce the hydroxyl group at the 6-position of the kynurenic acid molecule .

Industrial Production Methods

Industrial production of this compound often involves extraction from Ginkgo biloba leaves. The process includes separation and purification steps to isolate the compound from other constituents present in the leaves. This method leverages the natural abundance of the compound in Ginkgo biloba, making it a cost-effective approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxykynurenic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group.

Major Products

The major products formed from these reactions include various quinoline derivatives and substituted kynurenic acids, which have different biological activities and properties .

Scientific Research Applications

6-Hydroxykynurenic acid has a wide range of applications in scientific research:

Mechanism of Action

6-Hydroxykynurenic acid exerts its effects primarily by antagonizing AMPA and NMDA receptors, which are involved in excitatory neurotransmission in the brain. By blocking these receptors, the compound can modulate synaptic transmission and protect neurons from excitotoxicity. This mechanism is particularly relevant in the context of neurodegenerative diseases, where excessive activation of these receptors can lead to neuronal damage .

Comparison with Similar Compounds

Similar Compounds

    Kynurenic Acid: A precursor to 6-Hydroxykynurenic acid, also known for its neuroprotective properties.

    Quinolinic Acid: Another metabolite in the kynurenine pathway, but unlike this compound, it is neurotoxic.

    3-Hydroxykynurenine: Another derivative of kynurenine with distinct biological activities.

Uniqueness

This compound is unique due to its dual antagonistic action on both AMPA and NMDA receptors, which distinguishes it from other compounds in the kynurenine pathway. This dual action makes it a promising candidate for therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases .

Properties

IUPAC Name

6-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-5-1-2-7-6(3-5)9(13)4-8(11-7)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUUHDQRJWXDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Record name 6-Hydroxykynurenic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/6-Hydroxykynurenic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331521
Record name 6-Hydroxykynurenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,6-Dihydroxy-2-quinolinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3778-29-8
Record name 4,6-Dihydroxy-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3778-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxykynurenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxykynurenic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22HF379Q3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

287 °C
Record name 4,6-Dihydroxy-2-quinolinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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